molecular formula C12H11NO2 B1325393 2-(4-Ethylbenzoyl)oxazole CAS No. 898760-05-9

2-(4-Ethylbenzoyl)oxazole

Cat. No.: B1325393
CAS No.: 898760-05-9
M. Wt: 201.22 g/mol
InChI Key: RGPPIWUQJCYSKX-UHFFFAOYSA-N
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Description

2-(4-Ethylbenzoyl)oxazole is an organic compound belonging to the benzoxazole family. It has the chemical formula C14H11NO2 and a molar mass of 225.24 g/mol. This compound is widely used in scientific research and has applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylbenzoyl)oxazole typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods: Industrial production methods for this compound often utilize magnetic nanocatalysts due to their high stability and ease of separation from the reaction mixture using an external magnet . This method is efficient and eco-friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylbenzoyl)oxazole undergoes various chemical reactions, including electrophilic substitution, nucleophilic substitution, hydrolytic cleavage, and cycloaddition reactions .

Common Reagents and Conditions:

    Electrophilic Substitution: Typically involves reagents like halogens and acids.

    Nucleophilic Substitution: Commonly uses nucleophiles such as amines and thiols.

    Hydrolytic Cleavage: Often performed under acidic or basic conditions.

    Cycloaddition Reactions: Utilizes dienes and dienophiles under thermal or photochemical conditions.

Major Products: The major products formed from these reactions include various functionalized derivatives of oxazole, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

2-(4-Ethylbenzoyl)oxazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and molecular interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethylbenzoyl)oxazole involves its interaction with various molecular targets and pathways. It binds to specific receptors and enzymes through non-covalent interactions, leading to modulation of biological activities . This compound’s unique structure allows it to interact with a wide range of biological targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole

Comparison: 2-(4-Ethylbenzoyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Compared to similar compounds, it exhibits higher stability and a broader range of biological activities, making it a versatile compound in various scientific applications .

Properties

IUPAC Name

(4-ethylphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-9-3-5-10(6-4-9)11(14)12-13-7-8-15-12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPPIWUQJCYSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642091
Record name (4-Ethylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-05-9
Record name (4-Ethylphenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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